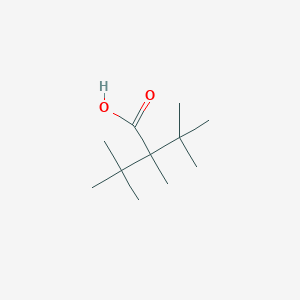
2-Tert-butyl-2,3,3-trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C11H22O2. It is a derivative of butanoic acid, characterized by the presence of a tert-butyl group and three methyl groups attached to the butanoic acid backbone. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2,3,3-trimethylbutanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of tert-butyl chloride with 2,3,3-trimethylbutanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydrogen chloride, sulfuric acid
Major Products Formed:
Oxidation: Ketones, alcohols
Reduction: Alcohols
Substitution: Tert-butyl esters, ethers
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-2,3,3-trimethylbutanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in pathways related to fatty acid metabolism, where it can act as a substrate or inhibitor, affecting the overall metabolic flux.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 3,3-dimethyl-: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and applications.
Tert-butyl acetate: Contains a tert-butyl group but differs in the ester functional group, leading to distinct chemical properties and uses.
Tert-butyl bromoacetate: Another tert-butyl derivative with a bromoacetate functional group, used in different synthetic applications.
Uniqueness: 2-Tert-butyl-2,3,3-trimethylbutanoic acid is unique due to its combination of a tert-butyl group and multiple methyl groups, which confer steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
16021-12-8 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-tert-butyl-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(7,8(12)13)10(4,5)6/h1-7H3,(H,12,13) |
InChI-Schlüssel |
LVAGKFXWQHOSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


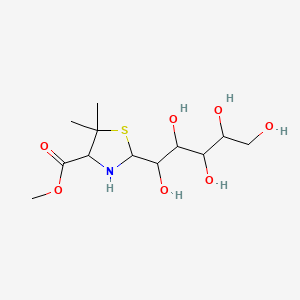
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
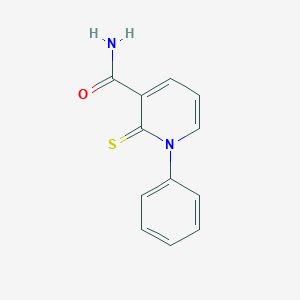
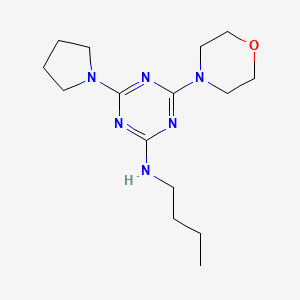
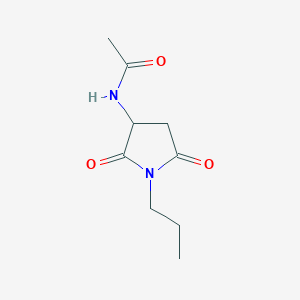

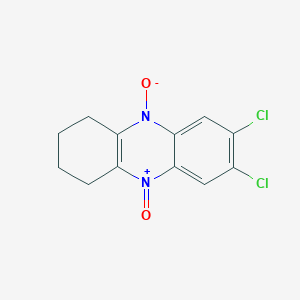
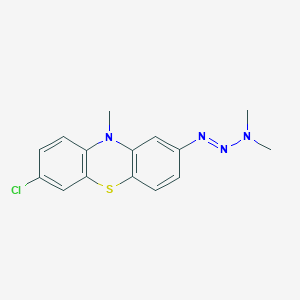
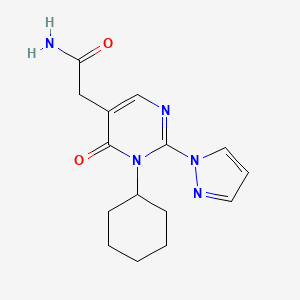
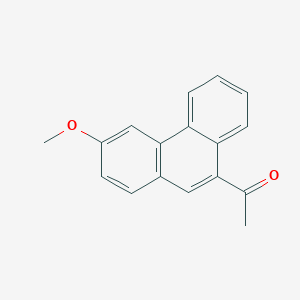
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
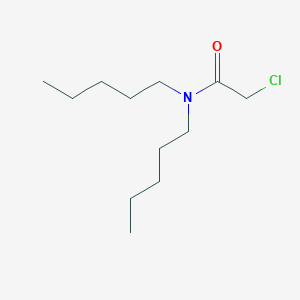
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
